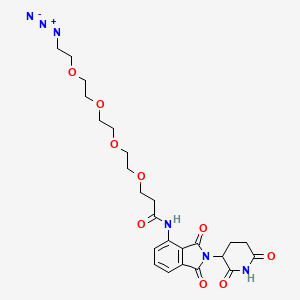
Pomalidomide-CO-PEG4-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-CO-PEG4-C2-azide is a synthesized compound that incorporates a cereblon ligand, a hydrophilic PEG4 linker, and a terminal azide group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The presence of the azide group allows for click chemistry reactions, making it a versatile tool in chemical biology and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-CO-PEG4-C2-azide involves multiple steps, starting with the preparation of the cereblon ligand, followed by the attachment of the PEG4 linker, and finally the introduction of the azide group. The key reactions include:
Formation of the cereblon ligand: This step involves the synthesis of pomalidomide, which is a derivative of thalidomide.
Attachment of the PEG4 linker: The PEG4 linker is attached to the cereblon ligand through a series of coupling reactions.
Introduction of the azide group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to maximize yield.
Purification methods: Using techniques such as chromatography to achieve high purity.
Scalability: Ensuring that the synthetic route is scalable for large-scale production
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-CO-PEG4-C2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Alkyne-containing molecules: React with the azide group in click chemistry reactions.
DBCO or BCN groups: Used in SPAAC reactions
Major Products
The major products formed from these reactions are typically conjugates of this compound with other molecules, which are used in the development of PROTACs and other targeted protein degradation technologies .
Scientific Research Applications
Pomalidomide-CO-PEG4-C2-azide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and protein degradation.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer.
Industry: Applied in the production of pharmaceuticals and biotechnological products
Mechanism of Action
The mechanism of action of Pomalidomide-CO-PEG4-C2-azide involves its role as a building block in PROTAC technology. The compound recruits cereblon, an E3 ubiquitin ligase, to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This process selectively degrades target proteins, making it a powerful tool in drug discovery and development .
Comparison with Similar Compounds
Pomalidomide-CO-PEG4-C2-azide is unique due to its combination of a cereblon ligand, a PEG4 linker, and an azide group. Similar compounds include:
Pomalidomide-PEG1-azide: Contains a shorter PEG linker.
Pomalidomide-PEG3-azide: Contains a slightly shorter PEG linker.
(S,R,S)-AHPC-PEG3-N3: Contains a different ligand and linker combination .
These compounds share similar applications but differ in their linker lengths and specific ligands, which can affect their efficiency and specificity in targeted protein degradation.
Properties
Molecular Formula |
C24H30N6O9 |
|---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C24H30N6O9/c25-29-26-7-9-37-11-13-39-15-14-38-12-10-36-8-6-20(32)27-17-3-1-2-16-21(17)24(35)30(23(16)34)18-4-5-19(31)28-22(18)33/h1-3,18H,4-15H2,(H,27,32)(H,28,31,33) |
InChI Key |
YDUIRLDFZZZMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















